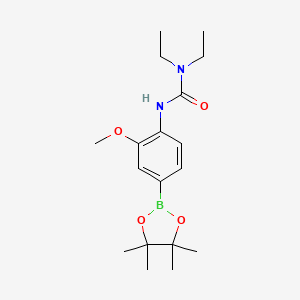
Chromium, trichlorotris(tetrahydrofuran)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, trichlorotris(tetrahydrofuran)-, also known as Chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the molecular formula C12H24Cl3CrO3. This compound is characterized by the presence of chromium in the +3 oxidation state, coordinated with three tetrahydrofuran (THF) molecules and three chloride ions. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium, trichlorotris(tetrahydrofuran)- can be synthesized by reacting chromium(III) chloride with tetrahydrofuran under controlled conditions. The reaction typically involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization to obtain the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium, trichlorotris(tetrahydrofuran)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Ligand substitution reactions often require mild conditions and the presence of the desired ligand in excess.
Major Products Formed
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chromium, trichlorotris(tetrahydrofuran)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chromium, trichlorotris(tetrahydrofuran)- involves its ability to coordinate with various ligands and participate in redox reactions. The chromium center can undergo changes in oxidation state, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the complex and influence its reactivity by modulating the electronic environment around the chromium center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium trichloride tetrahydrofuran complex: Similar coordination structure but with titanium instead of chromium.
Vanadium trichloride tetrahydrofuran complex: Another analogous compound with vanadium as the central metal.
Uniqueness
Chromium, trichlorotris(tetrahydrofuran)- is unique due to its specific reactivity and stability, which differ from those of its titanium and vanadium counterparts. The chromium complex exhibits distinct redox behavior and ligand substitution patterns, making it valuable for specific applications in catalysis and material science .
Propriétés
IUPAC Name |
chromium(3+);oxolane;trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.2Cr/c3*1-2-4-5-3-1;;;;;/h3*1-4H2;3*1H;;/q;;;;;;2*+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIUQHYQHJJSLU-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3Cr2O3+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085994.png)



![(2,5-dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B8086027.png)
![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)

![7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8086056.png)


![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)

